3,7-Dimethoxyflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

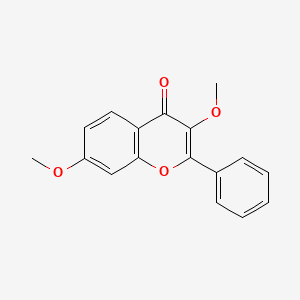

3,7-dimethoxy-2-phenyl-1-benzopyran-4-one is a member of flavonoids and an ether.

3,7-Dimethoxyflavone is a natural product found in Pongamia pinnata with data available.

Activité Biologique

3,7-Dimethoxyflavone (DMF) is a flavonoid compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article delves into the various biological effects of DMF, supported by data tables and findings from recent research.

Chemical Structure and Properties

This compound belongs to the flavonoid class of compounds, characterized by a flavone backbone with two methoxy groups at the 3 and 7 positions. Its chemical structure can be represented as follows:

This structure is essential for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Research indicates that DMF exhibits significant anticancer properties. A study focused on the anti-invasive activity of DMF found that it effectively inhibited the invasion of MCF-7/6 human mammary carcinoma cells in vitro at concentrations ranging from 1 to 100 µM without causing cytotoxic effects . This suggests a potential therapeutic role in breast cancer treatment.

Table 1: Anticancer Activity of this compound

| Concentration (µM) | Effect on Cell Invasion | Cytotoxicity |

|---|---|---|

| 1 | Inhibition observed | None |

| 10 | Inhibition observed | None |

| 100 | Significant inhibition | None |

The mechanism underlying the anticancer effects of DMF appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis. It has been shown to affect the phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) signaling pathways, which are critical in cancer cell survival and proliferation . Further studies are ongoing to elucidate the precise mechanisms involved.

Anti-inflammatory Effects

In addition to its anticancer properties, DMF has demonstrated anti-inflammatory activity. Flavonoids are known for their ability to modulate inflammatory responses, and DMF is no exception. It has been reported to inhibit pro-inflammatory cytokines in various cellular models, contributing to its potential use in treating chronic inflammatory diseases .

Other Biological Activities

DMF also exhibits a range of other biological activities:

- Antibacterial Activity : Studies have shown that DMF possesses antibacterial properties against various strains, including Staphylococcus aureus and Klebsiella pneumoniae .

- Antiviral Activity : Preliminary findings suggest antiviral effects against viruses such as Chikungunya and human cytomegalovirus, indicating its potential as a therapeutic agent in viral infections .

- Neuroprotective Effects : Emerging research points to neuroprotective properties, suggesting that DMF may have applications in neurodegenerative disease management .

Case Study 1: Anti-invasive Activity in Breast Cancer

In a controlled study involving MCF-7/6 cells, DMF was administered at varying concentrations over an 8-day period. The results indicated a clear dose-dependent inhibition of cell invasion without inducing cytotoxicity. This finding underscores the potential of DMF as an adjunct therapy in breast cancer treatment strategies.

Case Study 2: Anti-inflammatory Response

Another study evaluated the anti-inflammatory effects of DMF on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6), supporting its role as an anti-inflammatory agent .

Propriétés

IUPAC Name |

3,7-dimethoxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-9-13-14(10-12)21-16(17(20-2)15(13)18)11-6-4-3-5-7-11/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDZOPXQZSXGSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347356 |

Source

|

| Record name | 3,7-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20950-52-1 |

Source

|

| Record name | 3,7-Dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020950521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.